Cas no 2195966-19-7 (N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide structure](https://nl.kuujia.com/scimg/cas/2195966-19-7x500.png)
2195966-19-7 structure
Productnaam:N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
- EN300-6702363
- AKOS034007656
- N-[(4-methylphenyl)(pyridin-2-yl)methyl]prop-2-enamide
- Z2738286444
- 2195966-19-7
-
- Inchi: 1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19)
- InChI-sleutel: VQZOWFZXSKOGCY-UHFFFAOYSA-N
- LACHT: O=C(C=C)NC(C1C=CC=CN=1)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 252.126263138g/mol
- Monoisotopische massa: 252.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 42Ų
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702363-1.0g |
N-[(4-methylphenyl)(pyridin-2-yl)methyl]prop-2-enamide |
2195966-19-7 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide Gerelateerde literatuur
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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